1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c12-11(13,14)8-17-7-9-5-6-16(15-9)10-3-1-2-4-10/h5-6,10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYGNAGBKWAFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol and an appropriate leaving group.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing trifluoroethoxy groups often exhibit significant antimicrobial properties. In vitro studies have shown that 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole possesses activity against various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies show it exhibits cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : Significant inhibition of cell proliferation was observed.
- Liver Cancer (HepG2) : The compound demonstrated potent cytotoxicity with IC50 values indicating effective growth inhibition.
The mechanism of action appears to involve the modulation of key cellular pathways associated with cancer cell survival and proliferation .
Synthetic Methodologies
The synthesis of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves several steps:
- Formation of the Pyrazole Ring : The initial step involves the condensation of cyclopentyl hydrazine with appropriate carbonyl compounds.
- Introduction of the Trifluoroethoxy Group : This is achieved through nucleophilic substitution reactions involving trifluoroethanol derivatives.
- Purification and Characterization : The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Agricultural Applications
Due to its unique chemical structure and biological activity, this compound is also being explored in agricultural settings as a potential pesticide or herbicide. Its efficacy against specific pests could provide a new avenue for crop protection strategies.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole against a panel of pathogenic bacteria and fungi. Results indicated broad-spectrum activity, particularly against Candida albicans, where it showed the highest inhibition zone.
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound in human cancer cell lines. The study found significant inhibition of cell growth in both MCF-7 and HepG2 cells with IC50 values indicating potent cytotoxicity .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The trifluoroethoxy group, common to all analogs, introduces strong electron-withdrawing properties, enhancing metabolic stability .
- Hybrid Systems : Triazole-pyrazole hybrids (e.g., ) demonstrate improved solubility due to polar triazole moieties, unlike the target compound’s simpler structure.
Pharmacological and Industrial Relevance
- Antacid Drugs : Lansoprazole and dexlansoprazole () share the trifluoroethoxy motif but target H+/K+-ATPase, unlike the pyrazole core here.
- Agrochemical Applications : Fluorinated pyrazoles (e.g., ) are explored for pesticidal activity due to fluorine’s resistance to degradation.
- Limitations : The discontinued status of the target compound () may reflect challenges in scalability or regulatory hurdles compared to commercially viable analogs like lansoprazole.
Biological Activity
1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a member of the pyrazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is , with a molecular weight of approximately 273.26 g/mol. The presence of the trifluoroethoxy group is significant as it enhances the lipophilicity and metabolic stability of the compound.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been widely documented. A related study found that pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The structural modifications in these compounds, particularly the introduction of aliphatic amides, were essential for enhancing their antimicrobial efficacy .
Anticancer Properties
Preliminary investigations into the anticancer properties of pyrazole derivatives suggest that they may induce apoptosis in cancer cells. For example, certain pyrazoles have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be attributed to several mechanisms:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Cytokine Modulation : By modulating the expression of pro-inflammatory cytokines, these compounds can significantly reduce inflammation.
- Antimicrobial Action : The interaction with bacterial cell membranes and inhibiting specific bacterial enzymes contribute to their antimicrobial effects.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | MAO-B Inhibition | High activity against MAO-A and MAO-B isoforms |
| Burguete et al. | 1-acetyl-3,5-diaryl pyrazoles | Antibacterial | Good activity against E. coli and S. aureus |
| Chovatia et al. | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Antitubercular | Promising results against Mycobacterium tuberculosis |
Q & A
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor pharmacokinetics. Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots, while pharmacokinetic studies in rodents measure bioavailability. Structural modifications, such as prodrug strategies, enhance in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
